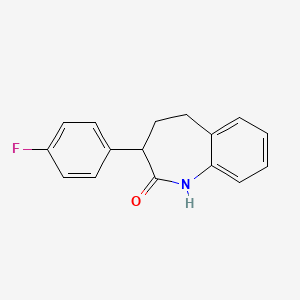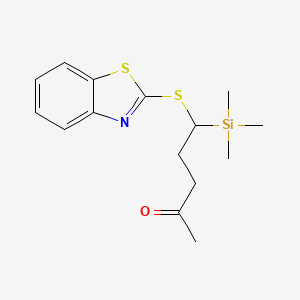![molecular formula C22H15F3N2 B14328922 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 111716-77-9](/img/structure/B14328922.png)
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a trifluoromethyl-substituted phenyl group, making it a highly substituted imidazole derivative. The compound’s unique structure imparts distinct chemical and biological properties, making it of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve high-temperature one-pot polymerization techniques, which allow for the efficient synthesis of polyimides with side diphenylphosphine oxide and trifluoromethyl groups . These methods are designed to improve the solubility, optical transparency, and flame-retardancy of the final product without compromising thermal stability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- 1,3-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Uniqueness: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 2-position of the phenyl ring enhances its stability and lipophilicity compared to other similar compounds .
Propriétés
Numéro CAS |
111716-77-9 |
|---|---|
Formule moléculaire |
C22H15F3N2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4,5-diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C22H15F3N2/c23-22(24,25)18-14-8-7-13-17(18)21-26-19(15-9-3-1-4-10-15)20(27-21)16-11-5-2-6-12-16/h1-14H,(H,26,27) |
Clé InChI |
WEDRNIUGRMVICZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)


![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)

![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
